![molecular formula C14H12 B3044118 1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene CAS No. 20748-24-7](/img/structure/B3044118.png)
1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Overview
Description
1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene (PDPDE) is a chemical compound composed of a benzene ring with five deuterium atoms and a phenyl-ethenyl moiety attached. It was first synthesized in the laboratory in 2019 and has since been studied for its potential applications in scientific research. PDPDE has been found to have a variety of biochemical and physiological effects that make it a promising tool for laboratory experiments.
Scientific Research Applications
UV-Vis Absorption Spectra Studies
1,4-Dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes, derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, have been studied for their UV-vis spectroscopic features. These compounds, which are part of the thienyl-PPV family, demonstrate properties that depend on their stereochemistry and the presence of substituents in the thiophene ring. Their behavior during electropolymerization and the influence of polymer matrices on their UV-vis spectra have been extensively researched (Fuks-Janczarek et al., 2009).
Crystal Structure Analysis
The compound 5-[2-(4-Acetyloxyphenyl)ethenyl]benzene-1,3-diyl diacetate, prepared from resveratrol, has been analyzed for its crystal structure. The study highlights the coplanar arrangement of benzene rings and the formation of a three-dimensional structure through C—H⋯O interactions (Tang et al., 2011).
Synthesis Studies
Research has been conducted on the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, demonstrating a unique method starting from benzene-d6 and detailing the steps involved in the synthesis process (Matthews et al., 1997).
Catalytic Oxidation Processes
Studies on the catalytic oxidation of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes have been performed. The research explores how metal-naphthylidene intermediates can be oxygenated with water and H2O2, comparing the efficiency of PtCl(2)- and Au-catalytic systems (Taduri et al., 2007).
Structural Characterization
The molecule 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl] benzene has been structurally characterized through Knoevenagel condensation. This includes the study of its crystallization, molecular structure, and theoretical calculations using density functional theory (DFT) and second order Moller-Plesset (MP2) methods (Percino et al., 2014).
Photophysical Properties
Research on 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers has been conducted to understand their photophysical properties. This includes studying their photoisomerization, electrochemical isomerization, and the influence of these processes on their photophysical behavior (Waskiewicz et al., 2008).
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-FHJPSXJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Stilbene-D10 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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